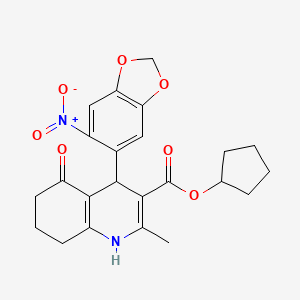![molecular formula C13H15N3O3 B5103067 N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine, also known as MFP, is a chemical compound that has been extensively studied for its potential use in scientific research. MFP is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mécanisme D'action
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine inhibits the activity of MAO-A by binding irreversibly to the enzyme's active site. MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine increases the concentration of these neurotransmitters in the brain, which can have a variety of effects on behavior, cognition, and mood.
Biochemical and Physiological Effects:
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a variety of effects on behavior, cognition, and mood. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine in lab experiments is its potency as a MAO-A inhibitor. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine is a highly specific inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in the metabolism of neurotransmitters. However, one limitation of using N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine in lab experiments is its irreversible binding to the active site of MAO-A. This means that once N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine binds to MAO-A, the enzyme is permanently inactivated, which can make it difficult to study the effects of MAO-A inhibition over longer periods of time.
Orientations Futures
There are several future directions for research on N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine. One area of interest is the role of MAO-A inhibition in the treatment of psychiatric disorders such as depression and anxiety. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new MAO-A inhibitors that are more selective and reversible than N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine, which could have important implications for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of MAO-A inhibition, as well as the potential side effects of using MAO-A inhibitors as therapeutic agents.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine involves the reaction between 5-nitro-2-furaldehyde and N-methyl-2-(2-pyridinyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine as a yellow crystalline solid with a melting point of 190-192°C.
Applications De Recherche Scientifique
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in the metabolism of neurotransmitters. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has also been used to investigate the effects of MAO-A inhibition on various physiological processes, including behavior, cognition, and mood.
Propriétés
IUPAC Name |
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRUAPKLKLYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)

![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)


methyl]glycinate](/img/structure/B5103056.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
